

A Comparative Guide to 3-Ethylisoxazole-5-carboxylic Acid and Its Isomers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethylisoxazole-5-carboxylic acid**

Cat. No.: **B082512**

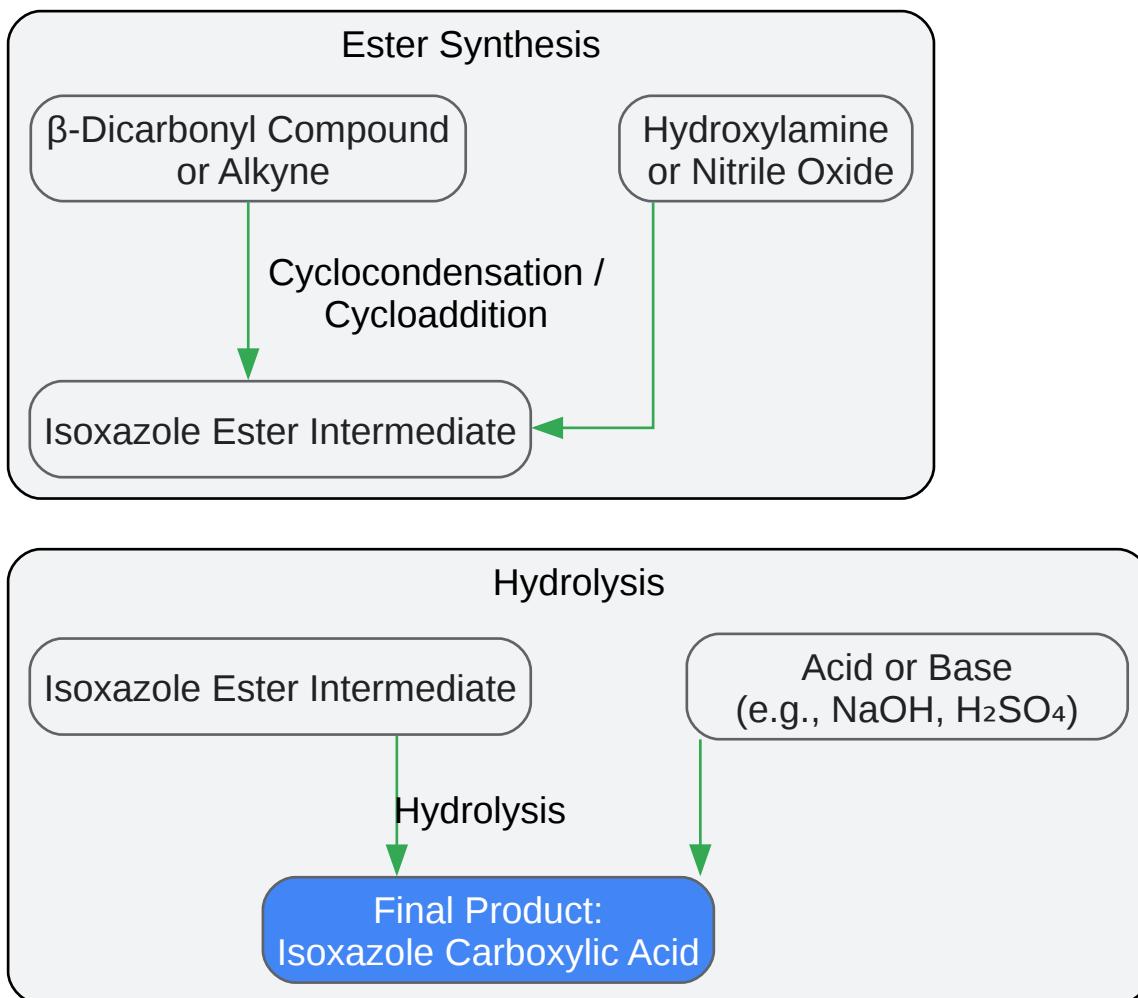
[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **3-Ethylisoxazole-5-carboxylic acid** with other positional and substituted isoxazole carboxylic acid isomers. The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3] Its derivatives exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[4] The position and nature of substituents on the isoxazole ring critically influence the molecule's physicochemical properties and biological activity. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes essential concepts to aid in research and development.

Physicochemical Properties: A Comparative Analysis

The substitution pattern on the isoxazole ring significantly alters the physical and chemical properties of the molecule. The following table summarizes key data for **3-Ethylisoxazole-5-carboxylic acid** and related isomers, highlighting these differences.


Compound Name	CAS Number	Molecular Formula	Molecular Weight (g/mol)	Melting Point (°C)	pKa (Predicted)
3-Ethylisoxazol-5-carboxylic acid	14633-21-7	C ₆ H ₇ NO ₃	141.12	Not Available	Not Available
Isoxazole-5-carboxylic acid	21169-71-1	C ₄ H ₃ NO ₃	113.07	144-148	2.29 ± 0.10[5]
3-Methylisoxazole-5-carboxylic acid	4857-42-5	C ₅ H ₅ NO ₃	127.10	Not Available	Not Available
Isoxazole-4-carboxylic acid	6436-62-0	C ₄ H ₃ NO ₃	113.07	Not Available	Not Available
5-Methylisoxazole-4-carboxylic acid	42831-50-5	C ₅ H ₅ NO ₃	127.10	144-148[6]	2.85 ± 0.25[6]
3-Ethyl-5-methylisoxazole-4-carboxylic acid	17147-85-2	C ₇ H ₉ NO ₃	155.15	121-125[7][8]	2.42 ± 0.32[8]
3-(2-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid	23598-72-3	C ₁₁ H ₈ ClNO ₃	237.64	Not Available	Not Available

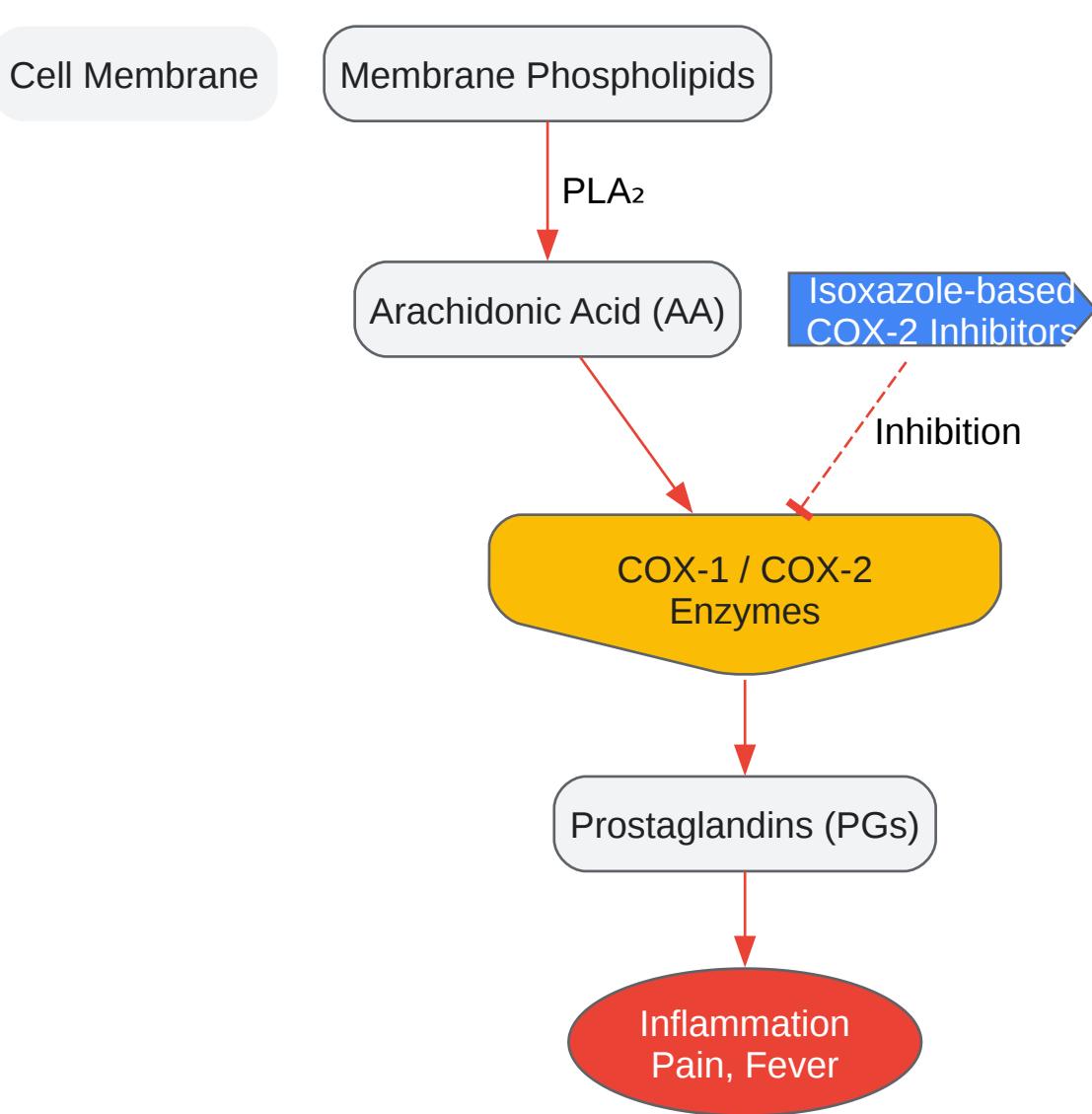
carboxylic
acid

Data sourced from multiple chemical suppliers and databases.[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Synthesis of Isoxazole Carboxylic Acids

The synthesis of isoxazole carboxylic acids can be achieved through various routes. A prevalent method involves the hydrolysis of the corresponding ester precursor, which is often synthesized via a 1,3-dipolar cycloaddition reaction or the condensation of a β -dicarbonyl compound with hydroxylamine.[\[13\]](#)

[Click to download full resolution via product page](#)


Caption: General workflow for the synthesis of isoxazole carboxylic acids via ester hydrolysis.

Biological Activity and Structure-Activity Relationships (SAR)

Isoxazole derivatives are known to target a multitude of biological pathways. A notable example is their role as anti-inflammatory agents through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2.[\[1\]](#)[\[2\]](#)

Compound Class	Biological Target	Activity	Reference
Isoxazole-5-carboxylic acid derivatives	COX-2	Significant anti-inflammatory activity	[5]
3-Isoxazolecarboxylic acid esters	Mycobacterium tuberculosis	Potent growth inhibitors	[14]
5-Methylisoxazole-4-carboxylic Acid	Herbicidal	Active against Digitaria ciliaris	[6]
Various Isoxazole Derivatives	Anticancer, Antibacterial, Antiviral	Broad-spectrum activities	[1] [3] [15]

The specific substitution pattern is crucial for activity. For instance, certain 6-methyl isoxazolo[5,4-d]isoxazol-3-yl aryl methanones, derived from isoxazole-5-carboxylic acids, have shown significant anti-inflammatory activity and selectivity toward the COX-2 enzyme.[\[5\]](#)

[Click to download full resolution via product page](#)

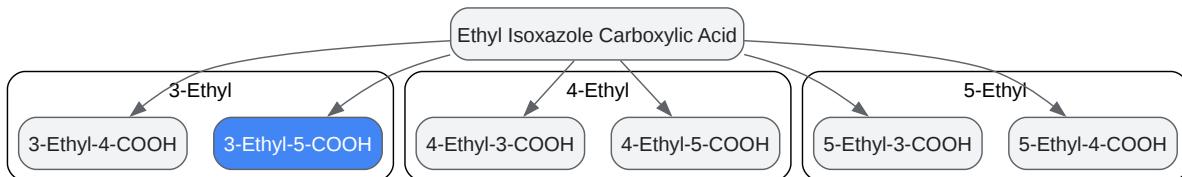
Caption: Simplified arachidonic acid pathway showing inhibition by isoxazole derivatives.

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to scientific research. Below are representative procedures for the synthesis and characterization of isoxazole carboxylic acids.

A. Synthesis Protocol: Hydrolysis of an Isoxazole Ester

This protocol is adapted from the synthesis of 3-methylisoxazole-5-carboxylic acid.[16]


- Reaction Setup: A solution of 3-methyl-isoxazole-5-carboxylic acid ethyl ester (5.8 mmol) is prepared in tetrahydrofuran (THF, 2.0 mL) in a round-bottom flask equipped with a magnetic stirrer.
- Hydrolysis: A solution of sodium hydroxide (NaOH, 11.6 mmol) in water (2 mL) is added, followed by methanol (4 mL). The reaction is stirred at room temperature for 18-20 hours under an inert atmosphere (e.g., argon).
- Workup: The reaction mixture is transferred to a separatory funnel. The pH is carefully adjusted to 2 by the dropwise addition of 1N hydrochloric acid (HCl).
- Extraction: The aqueous phase is extracted three times with ethyl acetate (3 x 35 mL).
- Purification: The combined organic extracts are washed with brine (1 x 50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.
- Product: The resulting white solid, 3-methylisoxazole-5-carboxylic acid, is obtained in high yield (~90%) and can often be used in subsequent steps without further purification.[\[16\]](#)

B. Characterization Methods

The structure and purity of synthesized compounds are typically confirmed using a combination of spectroscopic and analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: $^1\text{H-NMR}$ and $^{13}\text{C-NMR}$ are used to elucidate the chemical structure, confirming the positions and connectivity of protons and carbons.
- Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can help confirm the structure. Electron ionization (EI) is a common method.[\[17\]](#)
- Infrared (IR) Spectroscopy: Identifies characteristic functional groups, such as the C=O stretch of the carboxylic acid and the C=N stretch of the isoxazole ring.
- Melting Point Analysis: A sharp melting point range indicates high purity of the crystalline solid.

The logical relationship between the different positional isomers of a disubstituted isoxazole, such as an ethyl isoxazole carboxylic acid, is visualized below.

[Click to download full resolution via product page](#)

Caption: Positional isomers of ethyl isoxazole carboxylic acid.

This guide serves as a foundational resource for researchers working with **3-Ethylisoxazole-5-carboxylic acid** and its isomers. The provided data and protocols facilitate a deeper understanding of these compounds, paving the way for further discovery and innovation in drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. ijpca.org [ijpca.org]
- 3. Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Isoxazole-5-carboxylic acid (21169-71-1) for sale [vulcanchem.com]

- 6. 5-Methyl-4-isoxazolecarboxylic acid | 42831-50-5 [chemicalbook.com]
- 7. 3-Ethyl-5-methylisoxazole-4-carboxylic acid 97 17147-85-2 [sigmaaldrich.com]
- 8. 3-ETHYL-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID | 17147-85-2 [amp.chemicalbook.com]
- 9. chemscene.com [chemscene.com]
- 10. 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl- | C11H8CINO3 | CID 90203 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. isoxazole-4-carboxylic acid AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 12. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. ij crt.org [ij crt.org]
- 16. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 17. 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester [webbook.nist.gov]
- To cite this document: BenchChem. [A Comparative Guide to 3-Ethylisoxazole-5-carboxylic Acid and Its Isomers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b082512#comparing-3-ethylisoxazole-5-carboxylic-acid-with-other-isoxazole-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com